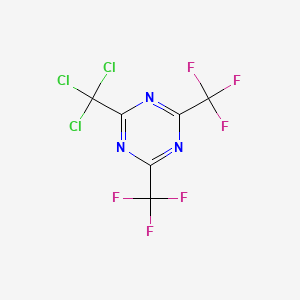
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine is a chemical compound characterized by the presence of trichloromethyl and trifluoromethyl groups attached to a triazine ring. This compound is notable for its unique structural features and its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine typically involves the introduction of trichloromethyl and trifluoromethyl groups onto a triazine ring. One common method involves the reaction of trichloromethyl triazine with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The trichloromethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazine compounds .
Aplicaciones Científicas De Investigación
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine involves its interaction with molecular targets and pathways. The trichloromethyl and trifluoromethyl groups play a crucial role in its reactivity and interactions. These groups can influence the compound’s ability to bind to specific targets, leading to various biological and chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylpyridine: Contains a trifluoromethyl group attached to a pyridine ring.
Trifluoromethylbenzenes: Compounds with trifluoromethyl groups attached to benzene rings.
Uniqueness
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine is unique due to the presence of both trichloromethyl and trifluoromethyl groups on a triazine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C6Cl3F6N3 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2-(trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C6Cl3F6N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15 |
Clave InChI |
ULEKAGNDODUYCM-UHFFFAOYSA-N |
SMILES canónico |
C1(=NC(=NC(=N1)C(Cl)(Cl)Cl)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















